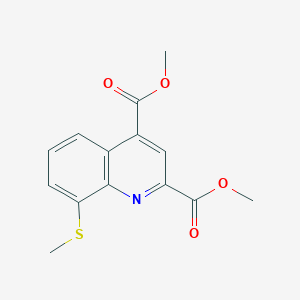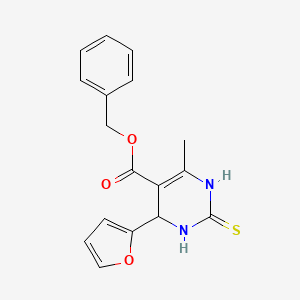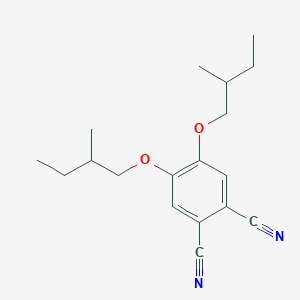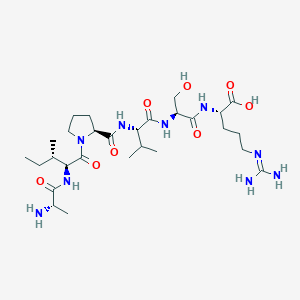
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of six amino acids: L-alanine, L-isoleucine, L-proline, L-valine, L-serine, and L-ornithine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with a protected side chain, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity. Advanced techniques such as microwave-assisted synthesis and automated peptide synthesizers are commonly used to enhance the production process.
化学反应分析
Types of Reactions
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at reactive side chains, such as the amino group of ornithine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine sulfoxide.
科学研究应用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate signaling pathways, enzyme activity, or cellular functions.
相似化合物的比较
Similar Compounds
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-L-lysine: A peptide with lysine instead of ornithine.
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-L-arginine: A peptide with arginine instead of ornithine.
Uniqueness
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the peptide’s chemical properties, biological activity, and interactions with molecular targets.
属性
CAS 编号 |
651357-12-9 |
|---|---|
分子式 |
C28H51N9O8 |
分子量 |
641.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H51N9O8/c1-6-15(4)21(36-22(39)16(5)29)26(43)37-12-8-10-19(37)24(41)35-20(14(2)3)25(42)34-18(13-38)23(40)33-17(27(44)45)9-7-11-32-28(30)31/h14-21,38H,6-13,29H2,1-5H3,(H,33,40)(H,34,42)(H,35,41)(H,36,39)(H,44,45)(H4,30,31,32)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI 键 |
SEWMYIAKWKLLED-BPSSIEEOSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N |
规范 SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


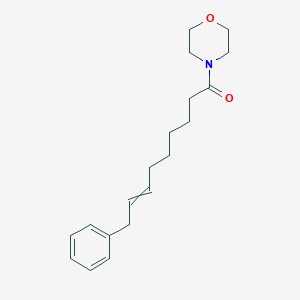
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)

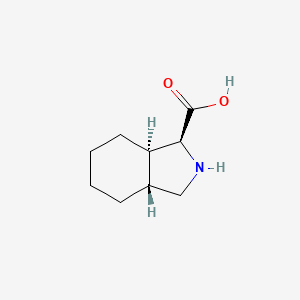

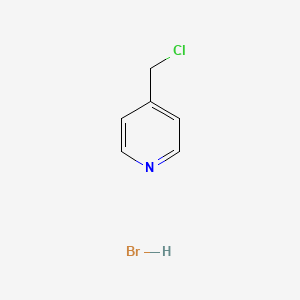

![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)
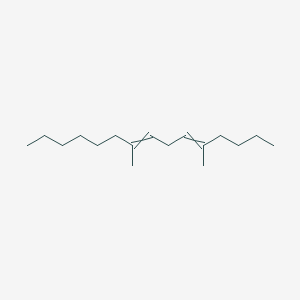
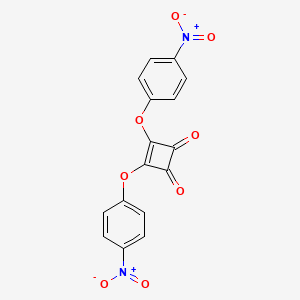
![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
